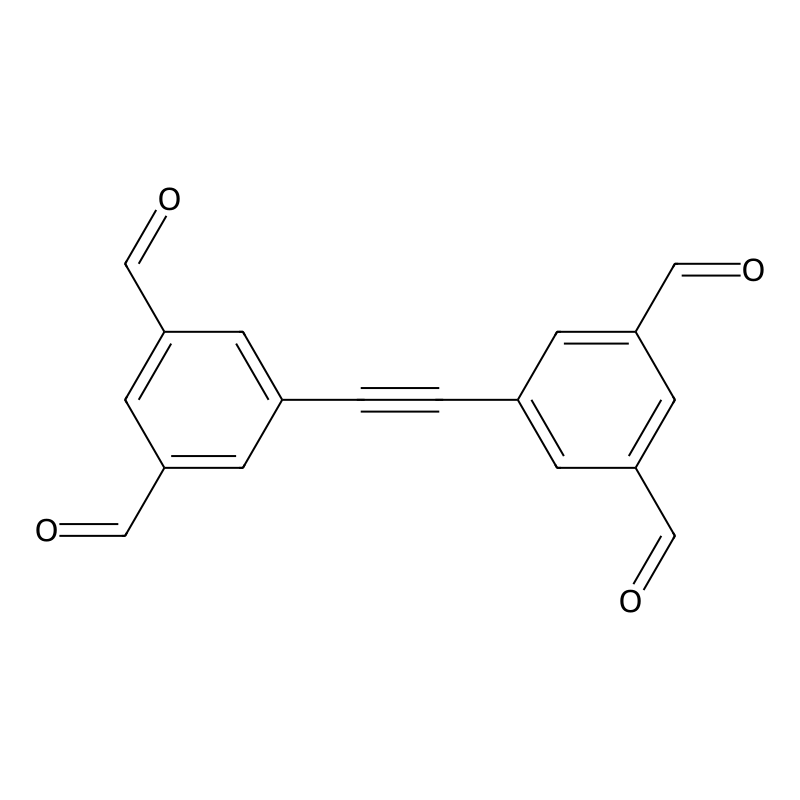5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is a complex organic compound characterized by its unique structural features. It belongs to the family of diisophthalaldehydes, which are derivatives of isophthalic acid. The compound has a molecular formula of C18H10O4 and a molecular weight of 298.27 g/mol. Its structure includes two isophthalaldehyde units linked by an ethyne (acetylene) group, making it a significant building block in organic synthesis and materials science .
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde itself doesn't exhibit a specific mechanism of action. Its significance lies in its ability to form COFs and POCs, which have various mechanisms depending on the application. For instance, COFs can act as adsorbents for capturing specific molecules or catalysts for chemical reactions [].
Covalent Organic Frameworks (COFs):
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde, also known as diphenylacetylene dialdehyde, is a key building block in the synthesis of covalent organic frameworks (COFs) []. COFs are crystalline materials with well-defined pores, making them attractive for various applications, including:
- Gas storage and separation: COFs can selectively capture and store specific gases, such as hydrogen or methane, due to their tunable pore size and functionality [].
- Catalysis: COFs can be designed to act as catalysts for chemical reactions, offering advantages like high surface area and the ability to incorporate specific functional groups [].
- Sensing: COFs can be used to detect various molecules due to their ability to interact with specific analytes through their pores and functional groups [].
Porous Organic Cages:
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is also employed in the synthesis of porous organic cages (POCs) []. POCs are discrete, cage-like molecules with well-defined cavities. Similar to COFs, POCs offer potential applications in:
- Gas storage: POCs can be tailored to store specific gases due to their tunable pore size and functionality [].
- Drug delivery: POCs can be used to encapsulate and deliver drugs due to their ability to control the release of the cargo molecule [].
- Imaging: POCs can be functionalized with imaging tags, enabling their use for in vivo imaging applications [].
Other Potential Applications:
Research suggests that 5,5'-(ethyne-1,2-diyl)diisophthalaldehyde may hold promise for other applications, including:
The primary synthetic route for 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde involves the Sonogashira–Hagihara cross-coupling reaction. This method utilizes dimethyl 5-ethynylisophthalate and dimethyl 5-iodoisophthalate as starting materials. The reaction proceeds under specific conditions to yield the desired product, which can then be purified through crystallization techniques such as slow evaporation from suitable solvents like dimethyl sulfoxide .
Research on the biological activity of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde is limited, but its structural properties suggest potential applications in medicinal chemistry and material sciences. Compounds with similar structures often exhibit interesting biological properties, including antimicrobial and anticancer activities. Further studies would be necessary to elucidate its specific biological effects and mechanisms .
The synthesis of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde can be summarized as follows:
- Starting Materials: Dimethyl 5-ethynylisophthalate and dimethyl 5-iodoisophthalate.
- Reaction Type: Sonogashira–Hagihara cross-coupling reaction.
- Solvent: Dimethyl sulfoxide or mesitylene.
- Crystallization: Slow evaporation to obtain pure crystals suitable for characterization.
This method allows for the efficient production of the compound while maintaining high purity levels .
5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde serves as a versatile building block in various fields:
- Organic Synthesis: Used in the formation of covalent organic frameworks and polymers.
- Materials Science: Potential applications in creating advanced materials with tailored properties.
- Photovoltaics: It can be utilized in the development of non-fullerene acceptors for organic solar cells due to its ability to form strong π-stacking interactions .
While specific interaction studies on 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde are scarce, compounds with similar structures have been shown to engage in significant intermolecular interactions such as hydrogen bonding and π–π stacking. These interactions are crucial for the stability and functionality of materials derived from such compounds. Further research could explore its interactions with various biological targets or materials .
Several compounds share structural similarities with 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde | Two isophthalaldehyde units linked by an ethyne group | High potential for forming complex structures and polymers |
| Dimethyl 5-ethynylisophthalate | Contains an ethynyl group but lacks aldehyde functionality | Primarily used as a precursor in synthetic reactions |
| Dimethyl 5-iodoisophthalate | Contains iodine substituent; used in coupling reactions | Iodine enhances reactivity but does not possess ethyne linkage |
| 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde) | More complex structure with multiple aromatic units | Greater complexity but less focus on diisophthalaldehyde framework |
The unique combination of functional groups in 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde makes it particularly valuable for developing new materials and exploring novel








